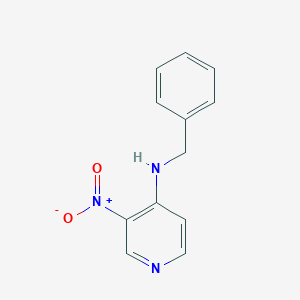

4-Benzylamino-3-nitropyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVVLVNFFGTNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399593 | |

| Record name | 4-BENZYLAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100306-70-5 | |

| Record name | 4-BENZYLAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylamino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 4-Benzylamino-3-nitropyridine, a molecule of interest in medicinal chemistry and drug discovery. This document details the scientific principles, experimental procedures, and analytical data related to this compound.

Introduction

This compound is a derivative of the pyridine heterocyclic scaffold, which is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a nitro group, a potent electron-withdrawing group, and a benzylamino substituent suggests that this molecule may exhibit interesting pharmacological properties. Nitro-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The pyridine core itself is a key component in numerous approved drugs.[1] This guide outlines a feasible synthetic route and the expected analytical characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is proposed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method in organic chemistry involves the substitution of a leaving group on an aromatic ring by a nucleophile. In this case, the starting materials are 4-chloro-3-nitropyridine and benzylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, particularly at the 4-position, for nucleophilic attack by benzylamine.

Experimental Protocol

Materials:

-

Benzylamine (CAS: 100-46-9)

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add benzylamine (1.1 eq) to the solution, followed by the addition of a base such as triethylamine (1.2 eq) to act as a scavenger for the hydrochloric acid byproduct.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Safety Precautions: 4-Chloro-3-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H11N3O2 |

| Molecular Weight | 229.23 g/mol |

| Boiling Point | 397.8 °C at 760 mmHg[6] |

| Density | 1.312 g/cm³[6] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, and the amine proton. The aromatic protons of the pyridine and benzene rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The benzylic methylene protons (CH2) would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the amine proton. The amine proton itself would likely be a broad singlet.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum will show signals for all twelve carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The benzylic carbon is expected around δ 45-55 ppm.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 229.23). Fragmentation patterns would likely involve the loss of the benzyl group or the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm-1), C-H stretches of the aromatic rings (around 3000-3100 cm-1), and strong asymmetric and symmetric stretches for the nitro group (NO2) at approximately 1500-1550 cm-1 and 1330-1370 cm-1, respectively.

Potential Biological Activity and Signaling Pathways

Derivatives of nitropyridine have been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines.[1][2][7] The nitro group can be crucial for these activities, potentially through modulation of enzyme activity or interaction with cellular targets.[2]

Given the structural features of this compound, it is plausible that it could exhibit similar biological activities. For instance, some nitropyridine derivatives have shown potential as inhibitors of enzymes like urease and chymotrypsin.[1] Others have demonstrated antibacterial activity against various strains, including Mycobacterium tuberculosis.[2]

Potential Signaling Pathway Involvement:

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis (programmed cell death). A potential mechanism of action for this compound, should it exhibit anticancer properties, could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the p53 or NF-κB pathways. The nitroaromatic structure also suggests the possibility of bioreductive activation under hypoxic conditions, a strategy employed by some anticancer drugs to target solid tumors.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Proposed Logic for Biological Investigation

Caption: Logical workflow for investigating biological activity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method. While experimental data for this specific molecule is not widely published, this guide offers a scientifically sound prediction of its characteristics and a logical approach to investigating its potential biological activities. This information serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitropyridine | CAS#:13091-23-1 | Chemsrc [chemsrc.com]

- 6. This compound | CAS#:100306-70-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylamino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a member of the nitropyridine class, it holds potential for various biological activities, leveraging the electron-withdrawing nature of the nitro group and the structural motif of the pyridine ring. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental methodologies for their determination, and presents a generalized workflow for property characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The available data for this compound is summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₂ | Commercial Suppliers[1][2][3] |

| Molecular Weight | 229.23 g/mol | Commercial Suppliers[1][2][3] |

| Calculated logP | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Aqueous Solubility | Not Available | |

| pKa | Not Available |

Experimental Protocols

Standard methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. As this compound is expected to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated gently. The temperature will rise until it reaches the boiling point of the substance, at which point the temperature will remain constant as the liquid boils and the vapor condenses.

-

Data Recording: The constant temperature observed during the distillation is recorded as the boiling point at the given atmospheric pressure. For high-melting solids, vacuum distillation is employed, and the observed boiling point is reported along with the pressure at which it was measured.

Aqueous Solubility Determination

Solubility in aqueous media is a critical parameter for drug candidates, as it influences bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is then allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol), and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be used to precisely locate the equivalence point.

Biological Activity Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications. Research suggests that nitropyridine compounds can exhibit antimicrobial and anticancer properties.[4] The nitro group is known to be a versatile pharmacophore that can be involved in redox cycling, leading to cellular toxicity in microorganisms and cancer cells.[4] The pyridine scaffold is a common feature in many approved drugs. Further research is required to elucidate the specific biological targets and mechanism of action of this compound.

Visualizations

Due to the lack of specific information on signaling pathways for this compound, a generalized experimental workflow for the determination of a key physicochemical property is presented below.

Caption: Generalized workflow for physicochemical property determination.

References

In-Depth Technical Guide: 4-Benzylamino-3-nitropyridine (CAS 100306-70-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzylamino-3-nitropyridine (CAS: 100306-70-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on its specific biological activities, this document focuses on its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance based on the known activities of the broader class of nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a benzylamino group at the 4-position and a nitro group at the 3-position. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100306-70-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| IUPAC Name | N-benzyl-3-nitropyridin-4-amine | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=NC=C2)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | MEVVLVNFFGTNKY-UHFFFAOYSA-N | PubChem[1] |

| Storage Temperature | 2-8°C | --- |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, with benzylamine. This reaction is a common and well-established method for the preparation of N-substituted aminopyridines.

Proposed Synthetic Workflow

The proposed synthesis is a one-step reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by the amino group of benzylamine. The nitro group at the 3-position activates the ring towards nucleophilic attack, facilitating the reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a general procedure based on analogous reactions and may require optimization.

Materials:

-

4-Chloro-3-nitropyridine

-

Benzylamine

-

Anhydrous ethanol (or N,N-Dimethylformamide)

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq) and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Potential Biological Significance and Signaling Pathways

The nitro group in such compounds can be a key feature for their mechanism of action. In some cases, it can be bioreduced in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy. Furthermore, the amino- and nitro-substituted pyridine ring can act as a scaffold for designing kinase inhibitors, a major class of therapeutic agents.

Given the structural similarities to known bioactive molecules, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways. For instance, many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Hypothetical Signaling Pathway of Interest

The following diagram illustrates a hypothetical scenario where a nitropyridine derivative could act as a kinase inhibitor, a common mechanism for compounds with this scaffold.

Caption: Hypothetical inhibition of a kinase signaling pathway by a nitropyridine derivative.

Conclusion and Future Directions

This compound is a chemical compound with established physical and chemical properties but limited publicly available biological data. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation. Based on the known bioactivities of the nitropyridine class of molecules, this compound represents an interesting candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to elucidate its potential pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to 4-Benzylamino-3-nitropyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Benzylamino-3-nitropyridine, detailing its molecular structure, chemical formula, and key physicochemical properties. This document also outlines a representative synthetic protocol and discusses the expected spectroscopic characterization, alongside potential applications in the field of medicinal chemistry and drug discovery.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name N-benzyl-3-nitropyridin-4-amine, is a substituted pyridine derivative. The molecule consists of a pyridine ring substituted with a benzylamino group at the 4-position and a nitro group at the 3-position.

Molecular Formula: C₁₂H₁₁N₃O₂

The structural formula of this compound is depicted in the following diagram:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 100306-70-5 | PubChem |

| Molecular Weight | 229.23 g/mol | PubChem |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | - |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point | - |

| Boiling Point | Not reported | - |

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A representative experimental protocol is provided below, based on established methods for the synthesis of analogous aminopyridines.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials and Methods

-

Reactants: 4-Chloro-3-nitropyridine, Benzylamine

-

Base: Triethylamine or another suitable organic base

-

Solvent: Ethanol, isopropanol, or acetonitrile

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware for workup and purification.

Experimental Procedure

-

To a solution of 4-chloro-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol, add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and benzene rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH-) proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and benzene rings, as well as the methylene carbon. The positions of the signals will provide information about the electronic environment of each carbon atom. |

| FTIR | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 229.23). Fragmentation patterns can provide further structural information. |

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported, its structural motifs are present in many biologically active compounds. Substituted aminopyridines and nitropyridines are important classes of heterocyclic compounds in medicinal chemistry.

-

Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors used in cancer therapy. The substituents on the ring can be tailored to achieve specific binding to the ATP-binding site of various kinases.

-

Antimicrobial Agents: Nitropyridine derivatives have been investigated for their potential as antibacterial and antifungal agents. The nitro group can be crucial for their mechanism of action.

-

Neurological Disorders: 4-Aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis. Derivatives of 4-aminopyridine are continuously being explored for their potential in treating various neurological conditions.

The logical workflow for investigating the potential of this compound in drug discovery is outlined below.

Caption: A typical workflow for drug discovery.

Given its structure, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

The Unfolding Therapeutic Potential of 4-Benzylamino-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatization continues to yield compounds with significant biological activities. Among these, 4-benzylamino-3-nitropyridine derivatives are emerging as a class of molecules with considerable therapeutic promise, particularly in the realms of oncology and infectious diseases. The presence of the benzylamino group at the 4-position and a nitro group at the 3-position of the pyridine ring creates a unique electronic and steric environment, making these compounds intriguing candidates for targeted therapies. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives and structurally related compounds has demonstrated a range of activities, primarily as antimicrobial and anticancer agents. The following tables summarize the key quantitative data from various studies, offering a comparative look at the potency of these molecules.

| Compound Class | Derivative/Compound | Target/Assay | Activity Metric | Value | Reference |

| Nitropyridine Derivatives | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [1] |

| Carbazole Derivatives | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus | % Inhibition (at 16 µg/mL) | >60% | [2] |

| Pyrimidinylamino Benzoyl Derivatives | Compound 6A | RXRα Antagonist | EC50 | 1.68 ± 0.22 µM | [3][4] |

| Pyrimidinylamino Benzoyl Derivatives | Compound 6A | HepG2 and A549 cancer cells | IC50 | < 10 µM | [3][4] |

| Quinazolinone Derivatives | Compound 14 | Acetic acid-induced colitis | % Protection | 79.78% | [5] |

Table 1: Summary of Antimicrobial and Anticancer Activities

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A prevalent mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.

A generalized signaling pathway that can be targeted by such inhibitors is the receptor tyrosine kinase (RTK) pathway. Upon ligand binding, RTKs dimerize and autophosphorylate, initiating a downstream cascade that often involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival. Small molecule inhibitors, such as certain this compound derivatives, can competitively bind to the ATP-binding pocket of these kinases, preventing their activation and halting the downstream signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Add the test compound at various concentrations to the wells of the plate.

-

Add the kinase and substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental and Drug Discovery Workflow

The process of identifying and characterizing the biological activity of novel compounds like this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

While the specific body of literature for this compound derivatives is still growing, the data from structurally related compounds strongly suggest a promising future for this chemical class. Their demonstrated antimicrobial and anticancer activities, likely mediated through the inhibition of key signaling pathways, warrant further investigation. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to systematically explore the therapeutic potential of these and other novel heterocyclic compounds. As research progresses, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Speculative Analysis of 4-Benzylamino-3-nitropyridine's Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following is a speculative analysis based on the known bioactivities of structurally related compounds. To date, no specific experimental data on the mechanism of action, biological activity, or cytotoxicity of 4-Benzylamino-3-nitropyridine has been published in the public domain. This document aims to provide a theoretical framework to guide future research into this molecule of interest.

Introduction

This compound is a small molecule whose biological activity remains uncharacterized. However, its chemical structure, featuring a 4-aminopyridine scaffold, a nitro group, and a benzylamine substituent, provides clues to its potential pharmacological activities. This whitepaper will explore a speculative mechanism of action for this compound by drawing parallels with the known biological effects of its constituent chemical motifs. The goal is to furnish a foundation for hypothesis-driven experimental investigation.

Core Structural Motifs and Potential Biological Targets

The structure of this compound suggests several avenues for biological interaction.

Table 1: Structural Motifs and Associated Biological Activities

| Structural Motif | Potential Biological Activity | Potential Molecular Targets |

| 4-Aminopyridine | Ion Channel Modulation | Voltage-gated potassium channels (Kv) |

| Nitropyridine | Antimicrobial, Anticancer, Kinase Inhibition | Dihydropteroate synthase, Protein kinases |

| Benzylamine | Enzyme Inhibition, Receptor Binding | Monoamine oxidase (MAO), various receptors |

Speculative Mechanism of Action

Based on the activities of related compounds, a plausible, yet unproven, mechanism of action for this compound could involve the modulation of key cellular signaling pathways, potentially through the inhibition of protein kinases. The nitropyridine moiety, in particular, is a common feature in a variety of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Given the prevalence of kinase inhibition among nitropyridine-containing compounds, it is conceivable that this compound could target one or more protein kinases involved in cell proliferation, survival, and inflammation. A hypothetical pathway is outlined below.

Caption: Hypothetical inhibition of the MAPK/ERK and PI3K/Akt signaling pathways by this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the speculative mechanism of action, a structured experimental approach is necessary. The following workflow outlines key experiments.

Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.

Quantitative Data from Structurally Related Analogs

While no quantitative data exists for this compound, examining data from compounds with similar scaffolds can provide a preliminary indication of potential potency. For example, some nitropyridine-based kinase inhibitors have been reported with IC50 values in the low micromolar to nanomolar range.

Table 2: Hypothetical IC50 Values for Initial Screening

| Assay Type | Target Cell Line / Enzyme | Hypothetical IC50 Range |

| Cytotoxicity (MTT) | A549 (Lung Carcinoma) | 1 - 50 µM |

| Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 1 - 50 µM |

| Kinase Inhibition | Panel of common kinases | 0.1 - 20 µM |

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Seed cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

2. Kinase Inhibition Assay (Generic Protocol)

-

Principle: Measures the ability of a compound to inhibit the activity of a specific kinase.

-

Protocol:

-

In a microplate, combine the kinase, its specific substrate, and ATP.

-

Add varying concentrations of this compound.

-

Incubate the reaction mixture to allow for phosphorylation.

-

Detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

3. Western Blot Analysis

-

Principle: Detects specific proteins in a sample to assess changes in protein expression or phosphorylation status.

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Akt).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Conclusion and Future Directions

The therapeutic potential of this compound is currently unknown. This document puts forth a speculative mechanism of action centered on kinase inhibition, based on the known activities of its chemical motifs. This hypothesis provides a clear and testable framework for future research. The proposed experimental workflow offers a systematic approach to elucidate the compound's true biological function. Should this molecule demonstrate significant and selective activity, further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, would be warranted. The scientific community is encouraged to undertake the necessary research to unravel the potential of this intriguing molecule.

The Role of 4-Benzylamino-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylamino-3-nitropyridine is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While not typically a pharmacologically active agent in its own right, it serves as a crucial scaffold and key intermediate in the synthesis of a multitude of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the role of this compound in the development of targeted therapeutics, with a primary focus on its application in the generation of Epidermal Growth Factor Receptor (EGFR) inhibitors. This document will detail relevant experimental protocols and visualize key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The introduction of amino and nitro groups, as seen in this compound, further enhances its utility as a versatile building block. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the benzylamino moiety provides a foundational element for building more complex molecular architectures designed to interact with specific biological targets.

The primary interest in this compound stems from its role as a precursor to more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines, which have been extensively explored as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and direct route involves the reaction of 4-chloro-3-nitropyridine with benzylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-3-nitropyridine

-

Benzylamine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (e.g., triethylamine or potassium carbonate)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add benzylamine (1.1 to 1.5 equivalents) and the base (1.5 to 2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Chemical Properties:

| Property | Value |

| CAS Number | 100306-70-5[1][2] |

| Molecular Formula | C12H11N3O2[2] |

| Molecular Weight | 229.23 g/mol [2] |

| Appearance | Typically a solid |

| Storage | 2-8°C[2] |

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of ATP-competitive kinase inhibitors. The 3-nitro group can be readily reduced to an amino group, which can then be cyclized to form fused heterocyclic systems, such as the pyrido[d]pyrimidine core. This scaffold is a key feature in a number of potent EGFR inhibitors.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

The general workflow for utilizing this compound in the synthesis of EGFR inhibitors is outlined below:

References

Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide

Abstract: This document provides a structured overview of the spectroscopic characterization of 4-Benzylamino-3-nitropyridine. Due to the limited availability of public-domain experimental data, this guide serves as a template, outlining the standard methodologies and data presentation formats for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of similar molecules.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical properties. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process. This guide details the expected data and the experimental protocols for such an analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. For EI, a solid probe would be used. The mass-to-charge ratio (m/z) of the resulting ions would be measured.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

Methodological & Application

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reduction of 4-Benzylamino-3-nitropyridine, a key intermediate in the development of various biologically active compounds, particularly kinase inhibitors. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound serves as a valuable scaffold in drug discovery. The pyridine ring, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. The benzylamino group provides a structural motif present in many biologically active molecules. Subsequent reduction of the nitro group to an amine opens up a plethora of possibilities for further functionalization, such as amide bond formation or the introduction of other pharmacophoric groups. This versatility makes this compound and its derivatives attractive candidates for the synthesis of targeted therapeutics, including inhibitors of key signaling pathways implicated in cancer and other diseases.

Key Reactions and Applications

The primary reaction for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine derivative. The resulting compound can then undergo a variety of transformations, with the reduction of the nitro group being a crucial step for creating diverse chemical libraries for drug screening. The resulting 4-benzylamino-pyridin-3-amine is a key building block for the synthesis of various heterocyclic systems, including those found in kinase inhibitors that target signaling pathways like PI3K/Akt/mTOR and EGFR.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Chloro-3-nitropyridine |

| Reagent | Benzylamine |

| Solvent | Ethanol (EtOH) |

| Base | Triethylamine (TEA) |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Table 2: Summary of Reaction Parameters for the Reduction of this compound

| Parameter | Value |

| Starting Material | This compound |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl2·2H2O) |

| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |

| Temperature | Reflux (approx. 78 °C for EtOH) |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-chloro-3-nitropyridine and benzylamine.

Materials:

-

4-Chloro-3-nitropyridine

-

Benzylamine

-

Triethylamine (TEA)

-

Ethanol (EtOH), absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-chloro-3-nitropyridine (1.0 eq).

-

Dissolve the starting material in absolute ethanol.

-

Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

-

Add benzylamine (1.1 eq) dropwise to the stirred solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven.

-

Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Reduction of this compound to 4-Benzylamino-pyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the 4-Benzylamino-pyridin-3-amine by column chromatography on silica gel if necessary.

-

Characterize the final product by NMR and Mass Spectrometry.

Visualizations

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine in Kinase Inhibitor Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a synthetic organic compound that serves as a valuable precursor in the generation of compound libraries for kinase inhibitor screening. Its structural framework is amenable to chemical modifications for the synthesis of derivatives with potential biological activity. A particularly important class of compounds that can be synthesized from this compound and its analogs are imidazo[4,5-b]pyridines. The imidazo[4,5-b]pyridine scaffold is structurally analogous to purines, a key component of ATP, making it an effective "hinge-binding" motif for the ATP-binding pocket of many kinases.[1][2]

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Two such kinases of significant therapeutic interest are FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3][4] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of leukemic cells in acute myeloid leukemia (AML).[5][6] Aurora kinases are serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in various solid tumors.[4][7]

This document provides a detailed application note and protocols for the proposed use of this compound as a starting material for the synthesis of a library of potential kinase inhibitors, followed by the screening of this library against FLT3 and Aurora kinases.

Proposed Synthetic and Screening Workflow

The general workflow involves the chemical modification of the this compound scaffold to generate a library of imidazo[4,5-b]pyridine derivatives. This library is then subjected to high-throughput screening against the target kinases to identify potent and selective inhibitors.

Data Presentation: Illustrative Inhibitory Activity

The following tables present hypothetical data for a selection of compounds derived from a this compound precursor, screened against target kinases.

Table 1: Inhibitory Activity against FLT3 Kinase

| Compound ID | Structure (Imidazo[4,5-b]pyridine Derivative) | FLT3 IC50 (nM) |

| BNP-001 | 2-phenyl-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine | 150 |

| BNP-002 | 2-(4-chlorophenyl)-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine | 25 |

| BNP-003 | 2-(3-methoxyphenyl)-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine | 80 |

| Midostaurin | (Positive Control) | 30 |

Table 2: Inhibitory Activity and Selectivity against Aurora Kinases

| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B / Aurora A) |

| BNP-004 | 50 | 500 | 10 |

| BNP-005 | 10 | 25 | 2.5 |

| BNP-006 | 200 | 20 | 0.1 |

| Alisertib | (Positive Control) | 1.2 | 39.7 |

Signaling Pathway Context

Understanding the signaling context of the target kinases is crucial for interpreting screening data and predicting downstream cellular effects of inhibitors.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream pro-survival and proliferative pathways such as RAS/MAPK and PI3K/AKT.

Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are central to the regulation of cell division. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome-microtubule attachments and cytokinesis.[7]

Experimental Protocols

A variety of assay formats are available for kinase inhibitor screening, including radiometric and fluorescence- or luminescence-based methods.[7] The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9][10]

Protocol 1: FLT3 Inhibitor Screening using ADP-Glo™ Kinase Assay

This protocol is designed for screening a library of compounds, such as the hypothetical BNP series, against FLT3 kinase in a 384-well plate format.

Materials:

-

Recombinant human FLT3 kinase

-

Myelin Basic Protein (MBP) substrate[11]

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)[8]

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

-

Test compounds (dissolved in DMSO)

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Transfer a small volume (e.g., 250 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known FLT3 inhibitor like Midostaurin (positive control).

-

-

Kinase Reaction Setup:

-

Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing FLT3 kinase and MBP substrate.

-

Prepare a 2X ATP solution in kinase reaction buffer.

-

To initiate the reaction, add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

-

Add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

-

-

Incubation:

-

Mix the plate gently on a plate shaker.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

Kinase Detection Reagent Addition:

-

Add 20 µL of Kinase Detection Reagent to each well.[9] This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin substrate for light generation.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

-

Protocol 2: Aurora A/B Inhibitor Screening using LanthaScreen™ TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors for Aurora kinases. This assay format is an alternative to activity-based assays and measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[12][13]

Materials:

-

Recombinant human Aurora A or Aurora B kinase (tagged, e.g., GST-tagged)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

-

LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

-

Test compounds (dissolved in DMSO)

-

Low-volume 384-well assay plates (e.g., Corning 3673)

-

TR-FRET enabled plate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Transfer a small volume (e.g., 200 nL) of the compound dilutions into the assay plate wells. Include appropriate controls (DMSO for no inhibition, and a high concentration of a known non-fluorescent inhibitor for maximum inhibition).

-

-

Reagent Preparation:

-

Prepare a 3X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A.

-

Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well. The final assay volume is 15 µL.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 tracer emission).[13]

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (665 nm / 615 nm).

-

The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

-

Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the binding affinity of the compound.

-

Conclusion

This compound represents a promising starting scaffold for the development of novel kinase inhibitors targeting therapeutically relevant kinases such as FLT3 and Aurora kinases. The application notes and protocols provided herein offer a comprehensive framework for the synthesis of a targeted compound library and its subsequent screening using robust and validated assay platforms. The combination of targeted synthesis and high-throughput screening is a powerful strategy in modern drug discovery to identify lead compounds for the development of new cancer therapeutics.

References

- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Aurora Family Kinase (Human) Assay/Inhibitor Screening Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 9. promega.com [promega.com]

- 10. ulab360.com [ulab360.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Benzylamino-3-nitropyridine is a heterocyclic organic compound belonging to the nitropyridine class. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Compounds within this family have demonstrated a range of biological effects, including potential as anticancer, antimicrobial, and antiviral agents.[2][3]

These application notes provide a framework for investigating the potential cytotoxic and apoptosis-inducing effects of this compound in cancer cell lines. The protocols and hypothetical data presented herein are based on the activities observed for structurally related nitropyridine compounds and are intended to serve as a guide for researchers.

Hypothetical Biological Activity

Based on the known bioactivity of similar nitropyridine derivatives, it is hypothesized that this compound may exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. A potential, though unverified, mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Data Presentation

The following tables present hypothetical data from representative cell-based assays to illustrate the potential anticancer effects of this compound.

Table 1: Cell Viability (MTT Assay) - IC50 Values

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 48 | 15.2 |

| A549 (Lung Cancer) | This compound | 48 | 22.8 |

| HCT116 (Colon Cancer) | This compound | 48 | 18.5 |

| Doxorubicin (Control) | This compound | 48 | 0.8 |

Table 2: Apoptosis Induction (Annexin V/PI Staining)

| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Vehicle Control | - | 5.1 |

| MCF-7 | This compound | 10 | 25.3 |

| MCF-7 | This compound | 20 | 48.7 |

| MCF-7 | Staurosporine (Positive Control) | 1 | 92.4 |

Table 3: Western Blot Analysis - Protein Expression Levels

| Target Protein | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) |

| p-Akt (S473) | Vehicle Control | - | 1.0 |

| p-Akt (S473) | This compound | 15 | 0.4 |

| Cleaved Caspase-3 | Vehicle Control | - | 1.0 |

| Cleaved Caspase-3 | This compound | 15 | 3.2 |

| Bcl-2 | Vehicle Control | - | 1.0 |

| Bcl-2 | This compound | 15 | 0.6 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells after treatment with this compound using flow cytometry.

Workflow Diagram:

References

Application Notes and Protocols: 4-Benzylamino-3-nitropyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the construction of substituted pyridine derivatives and fused heterocyclic systems. Its unique trifunctional nature, featuring a secondary amine, a nitro group, and a pyridine core, allows for a diverse range of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, paving the way for cyclization reactions to generate libraries of compounds with potential pharmacological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and target molecules.

Key Applications

The strategic placement of the benzylamino and nitro groups on the pyridine scaffold makes this compound a precursor for a variety of important chemical structures:

-

Synthesis of Substituted Pyridines: The pyridine ring can undergo further functionalization, and the benzylamino group can be modified or cleaved under specific conditions.

-

Formation of Diaminopyridine Derivatives: The reduction of the nitro group to an amine is a pivotal transformation, yielding a 3,4-diaminopyridine derivative. This vicinal diamine is a key precursor for the synthesis of fused heterocycles.

-

Construction of Fused Heterocyclic Systems: The resulting N-benzyl-pyridine-3,4-diamine can undergo intramolecular cyclization or condensation with various electrophiles to form imidazopyridines, triazolopyridines, and other fused bicyclic systems. These scaffolds are prevalent in many biologically active molecules.

-

Potential in Medicinal Chemistry: Derivatives of this compound are being explored for their potential as antimicrobial and kinase inhibitors, among other therapeutic areas. The benzyl group can serve as a key pharmacophoric feature or as a protecting group.

Chemical Properties

Basic chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | N-benzyl-3-nitropyridin-4-amine |

| CAS Number | 100306-70-5 |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.23 g/mol [1] |

| Appearance | Typically a yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and dimethylformamide. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related aminopyridine derivatives.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Materials:

-

4-Chloro-3-nitropyridine

-

Benzylamine

-

Triethylamine (or another suitable base)

-

2-Propanol (or another suitable solvent)

-

Water

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in 2-propanol, add benzylamine (1.0 eq) and triethylamine (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the title compound as a yellow solid.

Note: This is a generalized procedure. For a related compound, N-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, a yield of 91% was reported using a similar method.[2]

Protocol 2: Reduction of the Nitro Group to Synthesize N⁴-Benzylpyridine-3,4-diamine

The reduction of the nitro group is a critical step to enable further derivatization, particularly for the synthesis of fused heterocyclic systems.

Reaction Scheme:

Figure 2: General workflow for the reduction of this compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd-C, 10%)

-

Ethanol or Ethyl Acetate

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl Acetate for extraction

-

Magnesium sulfate (anhydrous)